L-Alanine-d3-1
Description
Fundamental Principles of Stable Isotope Labeling in Biochemical Investigations
Stable isotope labeling is a powerful technique in biochemical research that utilizes non-radioactive isotopes of elements to trace the fate and dynamics of molecules within biological systems creative-proteomics.comboku.ac.atnumberanalytics.commdpi.comcreative-proteomics.comtechnologynetworks.com. Unlike radioactive isotopes, stable isotopes possess the same chemical properties as their naturally abundant counterparts but differ in their atomic mass due to an altered number of neutrons creative-proteomics.comnumberanalytics.commdpi.comcreative-proteomics.com. This mass difference allows researchers to distinguish labeled compounds from unlabeled ones using analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy creative-proteomics.comnumberanalytics.commdpi.comtechnologynetworks.com.
The fundamental principle of stable isotope tracing lies in the chemical identity between the labeled tracer and its endogenous counterpart, the "tracee" mdpi.com. When a stable isotope-labeled compound is introduced into a biological system, it is metabolized and distributed identically to the unlabeled form mdpi.com. By tracking the incorporation and enrichment of the stable isotope label over time, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand cellular dynamics boku.ac.atcreative-proteomics.comtechnologynetworks.com. The advantages of using stable isotopes include their inherent safety, as they are non-radioactive, making them suitable for long-term studies and in vivo human research mdpi.com. Common stable isotopes employed include ¹³C, ¹⁵N, ²H (deuterium), and ¹⁸O creative-proteomics.comboku.ac.atmdpi.comcreative-proteomics.comisotope.com.
Role and Significance of L-Alanine in Core Metabolic Pathways
L-Alanine is a non-essential amino acid that plays a pivotal role in numerous core metabolic pathways within biological organisms ontosight.aicreative-proteomics.comfiveable.mesmpdb.canih.gov. As a fundamental building block for proteins, it constitutes approximately 8% of the human protein mass creative-proteomics.comsmpdb.canih.gov. Beyond protein synthesis, L-alanine is intricately involved in energy homeostasis and nitrogen transport.
A key metabolic function of L-alanine is its participation in the glucose-alanine cycle , which facilitates the transport of ammonia (B1221849) from peripheral tissues, particularly muscles, to the liver for detoxification and conversion into urea (B33335) ontosight.aicreative-proteomics.com. In the liver, L-alanine serves as a crucial substrate for gluconeogenesis , the process of synthesizing glucose from non-carbohydrate precursors. This pathway is vital for maintaining blood glucose levels, especially during fasting periods or states of low carbohydrate availability ontosight.aicreative-proteomics.comfiveable.mesmpdb.canih.gov. L-alanine is converted to pyruvate (B1213749), a central intermediate that can either enter the gluconeogenic pathway or be oxidized through the tricarboxylic acid (TCA) cycle for energy production ontosight.aicreative-proteomics.comsmpdb.canih.gov. The enzyme alanine (B10760859) transaminase (ALT) is central to these interconversions, catalyzing the reversible transfer of amino groups between alanine and pyruvate creative-proteomics.comsmpdb.canih.gov.
Distinctive Characteristics and Research Rationale of L-Alanine-N,N,O-D3 as an Isotopic Probe
L-Alanine-N,N,O-D3 is a specific deuterated form of the amino acid L-alanine, identified by the CAS number 19470-97-4 and typically available with high isotopic purity (e.g., 98% atom D) . The incorporation of deuterium (B1214612) (²H), a stable isotope of hydrogen, makes this compound a valuable tracer for studying alanine's metabolic fate and dynamics mdpi.comcreative-proteomics.comtechnologynetworks.comisotope.com.
The rationale for using deuterated amino acids, and specifically L-alanine, as isotopic probes stems from their central role in metabolism technologynetworks.comosf.iophysiology.orge-acnm.org. L-alanine is particularly well-suited for investigations into protein synthesis and turnover due to its abundance in proteins and the presence of multiple sites amenable to deuterium incorporation physiology.org. The notation "N,N,O-D3" suggests a specific pattern of deuterium labeling within the L-alanine molecule, though the exact positions are not detailed in the available search results. Generally, deuterium labeling in alanine can occur at the alpha-carbon and/or the methyl group, with alanine possessing up to four non-labile hydrogens that can be deuterated physiology.org.
The research applications of L-Alanine-N,N,O-D3 as an isotopic probe are diverse:
Metabolic Flux Analysis: It can be used to trace the flow of alanine through pathways like gluconeogenesis or the TCA cycle, quantifying the rates of these processes boku.ac.atcreative-proteomics.com.
Protein Synthesis and Turnover Studies: L-Alanine-N,N,O-D3 can serve as a tracer to measure the rate of protein synthesis (e.g., muscle protein synthesis, MPS) and breakdown, providing insights into protein dynamics technologynetworks.comphysiology.orge-acnm.org.
Cellular Metabolism Investigations: It aids in understanding amino acid uptake, intracellular transformations, and their interactions within cellular metabolic networks osf.io.
Biomarker and Diagnostic Research: Deuterated amino acids may also find applications in identifying pathological metabolic changes or as components in diagnostic imaging techniques osf.io.
While L-Alanine-N,N,O-D3 is commercially available and its utility as a stable isotope tracer is well-established based on the general properties of deuterated amino acids, specific published research findings detailing its direct application and quantitative results were not found within the provided search results. Therefore, the following table illustrates the types of data that would be collected in studies utilizing such a tracer.
Data Tables
Table 1: Illustrative Data for Stable Isotope Tracing of L-Alanine Metabolism
This table provides hypothetical data to demonstrate the principles of using L-Alanine-N,N,O-D3 as a tracer in metabolic studies.
| Metabolic Process/Pathway | Measured Parameter | Unlabeled Control (Example Value) | L-Alanine-N,N,O-D3 Labeled Sample (Example Value) | Units | Notes/Description |
| Gluconeogenesis | Rate of glucose synthesis from alanine | 1.0 | 1.5 | µmol/min/mg protein | Demonstrates increased flux through gluconeogenesis when labeled alanine is supplied. |
| Protein Synthesis (Muscle) | Fractional Synthetic Rate (FSR) | 0.05 | 0.07 | % per hour | Higher incorporation of labeled alanine into muscle protein indicates an increased rate of protein synthesis. |
| TCA Cycle Entry | Incorporation of alanine-derived carbon into citrate | Low | High | Isotopic Enrichment (% atom excess) | Traces the contribution of alanine-derived carbon to the TCA cycle, indicating its role in energy metabolism. |
| Amino Acid Metabolism | Alanine-to-Pyruvate Conversion Rate | 2.5 | 3.2 | nmol/min/mg cell protein | Quantifies the rate of alanine transamination, a key step in its metabolic utilization. |
Compound List
L-Alanine-N,N,O-D3
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
deuterio (2S)-2-(dideuterioamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-QTTZAROQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])[C@@H](C)C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation and Isotopic Integrity of L Alanine N,n,o D3
Deuterium (B1214612) Exchange Methods for N,N,O-Positions in L-Alanine Synthesis
The synthesis of L-Alanine-N,N,O-D3 primarily relies on the principle of hydrogen-deuterium exchange for labile protons. The hydrogen atoms attached to heteroatoms like oxygen and nitrogen are known as exchangeable or labile protons because they can be readily replaced by deuterium when exposed to a deuterium source. wikipedia.org
The most common and straightforward method for labeling the N,N,O-positions of L-alanine involves dissolving the compound in a protic solvent rich in deuterium, most commonly deuterium oxide (D₂O). wikipedia.orgmdpi.commdpi.com This process is typically a simple equilibrium reaction that does not require a catalyst. wikipedia.org The protons of the amino (-NH₂) and carboxyl (-COOH) groups of L-alanine exchange with the deuterons from the D₂O solvent. mdpi.com
The reaction can be represented as: CH₃CH(NH₂)COOH + D₂O (excess) ⇌ CH₃CH(ND₂)COOD + H₂O
To drive the equilibrium towards the deuterated product, a large molar excess of the deuterium source is used. wikipedia.org The efficiency of the exchange can be influenced by the pH of the solution. Acid- or base-catalyzed conditions can facilitate the hydrogen-deuterium exchange process. nih.gov However, it is crucial to note that these labile deuterons can readily exchange back to protons if the compound is exposed to protic solvents like water (H₂O) or even atmospheric moisture. mdpi.com
Key Features of Deuterium Exchange for N,N,O-Positions:
| Feature | Description | Reference |
| Primary Method | Hydrogen-deuterium exchange in a deuterium-rich solvent. | wikipedia.org |
| Common Deuterium Source | Deuterium oxide (D₂O). | mdpi.commdpi.com |
| Reaction Type | Equilibrium reaction. | wikipedia.org |
| Catalysis | Can occur without a catalyst, but acid/base catalysis can be used. | wikipedia.orgnih.gov |
| Reversibility | The exchange is reversible and back-exchange can occur in the presence of H₂O. | mdpi.com |
Strategies for Maintaining Isotopic Purity and Labeling Specificity
Maintaining the isotopic purity and specificity of the N,N,O-D3 label is critical for its application. Isotopic purity refers to the percentage of the compound that is correctly labeled with the desired number of deuterium atoms. Labeling specificity ensures that the deuterium atoms are located only at the intended N,N, and O positions.
A primary challenge is the potential for back-exchange, where the incorporated deuterium atoms are replaced by hydrogen from the environment. nih.gov To mitigate this, handling and storage of the deuterated compound are performed under anhydrous conditions or in deuterated solvents.
For applications where stereochemical integrity is important, the deuteration method must not induce racemization. While the exchange at N,N,O positions is generally mild, some catalytic methods used for deuteration at other positions can affect the stereocenter. For instance, certain catalytic processes can be used to achieve stereoinversion, converting L-alanine to deuterated D-alanine. nih.gov Therefore, choosing a method that specifically targets only the labile N-H and O-H protons is essential for maintaining the L-configuration.
Achieving high isotopic purity may sometimes require multiple exchange cycles. mdpi.com After an initial exchange reaction, the solvent can be removed and the process repeated with fresh D₂O to further increase the level of deuteration. mdpi.com The final product is typically lyophilized or dried under vacuum to remove the deuterated solvent and any water that could cause back-exchange.
Chemical Derivatization for Labeling Stability and Analytical Compatibility
While the deuterium labels on the nitrogen and oxygen atoms are labile, they can be stabilized for certain analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), through chemical derivatization. Amino acids like L-alanine are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization converts them into more volatile and thermally stable forms. nih.gov
This process involves reacting the amino and carboxyl groups, which locks in the deuterium atoms and prevents back-exchange during the analytical process. Common derivatization strategies include:
Silylation: This technique replaces the active hydrogens on the -NH₂ and -COOH groups with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.
Acylation and Esterification: This is a two-step process. The carboxyl group is first converted to an ester (e.g., a methyl or butyl ester), and the amino group is then acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). nih.govacs.org
For example, L-alanine can be converted to its N-pivaloyl-2-butyl ester derivative for analysis by gas chromatography. acs.org Another common approach for GC-MS is the conversion to methyl-ester pentafluoropropionyl (PFP) derivatives. nih.gov These derivatives are stable, volatile, and exhibit good chromatographic behavior. nih.gov Furthermore, derivatization can enhance the sensitivity and specificity of mass spectrometric detection by producing characteristic fragmentation patterns that aid in analyte identification. nih.gov
Common Derivatization Reagents for Amino Acid Analysis:
| Derivatization Method | Reagent(s) | Target Groups | Analytical Technique | Reference |
| Silylation | MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | -NH₂, -COOH, -OH, -SH | GC-MS | |
| Esterification/Acylation | 2M HCl in Methanol; Pentafluoropropionic Anhydride (PFPA) | -COOH, -NH₂ | GC-MS | nih.gov |
| Esterification/Acylation | (R)-(-)-2-butanol or (S)-(+)-2-butanol; Pivaloyl Chloride | -COOH, -NH₂ | GC/C/IRMS | acs.org |
| Amide Formation | Dimethylamino-naphthalene-1-sulfonyl piperazine (B1678402) (Dns-PP) | -COOH | LC-MS/MS | nih.gov |
Quality Control and Validation of Deuteration Patterns
Rigorous quality control (QC) is essential to confirm the identity, purity, and deuteration pattern of L-Alanine-N,N,O-D3. chromatographyonline.com A combination of analytical techniques is employed for comprehensive validation.
Mass Spectrometry (MS): This is the primary tool for confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), can determine the molecular weight of the labeled compound with high accuracy. nih.gov By comparing the mass spectrum of the deuterated alanine (B10760859) with its unlabeled counterpart, the mass shift corresponding to the three deuterium atoms (+3 Da) can be confirmed. MS can also be used to assess isotopic purity by analyzing the relative abundance of different isotopologs (e.g., D₀, D₁, D₂, D₃). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (Proton) NMR can be used to confirm the absence of signals corresponding to the N-H and O-H protons, indicating successful exchange. ²H (Deuterium) NMR can be used to directly detect the deuterium signals at the corresponding positions.
Chromatographic Methods: Techniques like high-performance liquid chromatography (HPLC) are used to determine the chemical purity of the compound, ensuring it is free from starting materials or byproducts. bachem.com When combined with mass spectrometry (LC-MS), it provides a powerful tool for both purity assessment and confirmation of isotopic labeling.
Robust QC procedures often involve the use of well-characterized reference materials and internal standards. chromatographyonline.combachem.com For quantitative applications, the stability of the deuterated standard under analytical conditions is validated to ensure accurate and reproducible results. nih.gov
Advanced Analytical Methodologies for the Characterization and Quantification of L Alanine N,n,o D3
Mass Spectrometry (MS) Techniques: High-Resolution and Tandem MS Applications
Mass spectrometry is a cornerstone technique for identifying and quantifying molecules based on their mass-to-charge ratio (m/z). For deuterium-labeled compounds, MS offers high sensitivity and specificity, allowing for the differentiation between labeled and unlabeled molecules.
Deuterium-labeled compounds are frequently used as internal standards (IS) in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) pharmiweb.comsepscience.comnih.govresearchgate.netnih.govnih.govnih.govacs.orglumiprobe.comnih.govoup.com. An ideal internal standard should possess chemical and physical properties similar to the analyte, ensuring it undergoes similar losses during sample preparation and ionization. The key difference is the mass shift caused by deuterium (B1214612) incorporation, which allows for distinct detection.
When L-Alanine-N,N,O-D3 is used as an internal standard for quantifying L-alanine, it is added to the sample at a known concentration. During sample preparation and analysis, both the endogenous L-alanine and the added L-Alanine-N,N,O-D3 are subjected to the same analytical conditions. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the analyte's concentration, correcting for variations in sample recovery, matrix effects, and instrument response pharmiweb.comnih.govresearchgate.netnih.govnih.gov. This isotope dilution mass spectrometry (IDMS) approach provides high accuracy and precision sepscience.comnih.govacs.org. For instance, deuterium-labeled amino acids like D4-Ala and D5-Phe have been successfully employed as internal standards in LC-MS/MS methods for plasma amino acid quantification nih.gov. The method can achieve rapid analysis, often within minutes, with high specificity and sensitivity researchgate.netnih.gov.
Table 3.1.1: Mass Spectrometry Parameters for L-Alanine and L-Alanine-D3
| Analyte/Standard | Molecular Formula | Molecular Weight (Da) | Expected m/z (Protonated) | Expected m/z (Deprotonated) | Key Characteristic | Reference |
| L-Alanine | C₃H₇NO₂ | 89.09 | 90.09 | 72.08 | Unlabeled | N/A |
| L-Alanine-N,N,O-D₃ | C₃H₄D₃NO₂ | ~92.10 | ~93.10 | ~75.09 | Deuterated (D₃) | caymanchem.com |
Note: m/z values are approximate and depend on ionization mode (e.g., positive or negative ion mode).
Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the relative abundances of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) creative-proteomics.com. In metabolic flux analysis (MFA), IRMS is invaluable for tracing the pathways and rates of metabolic reactions. When L-Alanine-N,N,O-D3 is introduced into a biological system, the deuterium atoms serve as tracers. As alanine (B10760859) is metabolized, the deuterium label is incorporated into other metabolites, allowing researchers to follow the flow of carbon and nitrogen through metabolic networks creative-proteomics.comresearchgate.net.
IRMS systems work by ionizing the sample and separating the isotopes based on their mass-to-charge ratio, providing highly accurate measurements of isotopic ratios creative-proteomics.com. This technique can quantify the extent of deuterium incorporation into specific metabolites, providing insights into the metabolic fate of alanine and its contribution to various biochemical pathways creative-proteomics.comresearchgate.net. For example, deuterium labeling can be used to study water utilization and fat metabolism creative-proteomics.com. Coupling IRMS with chromatography, such as Gas Chromatography-Combustion-IRMS (GC-C-IRMS) or Liquid Chromatography-IRMS (LC-IRMS), allows for the isotopic analysis of individual amino acids separated from complex biological matrices thermoscientific.frucdavis.eduthermofisher.comvliz.befmach.itresearchgate.net. These hyphenated techniques enable compound-specific isotope analysis, providing detailed information on metabolic pathways thermoscientific.frvliz.be.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Insights
NMR spectroscopy provides detailed information about the structure, dynamics, and environment of atoms within molecules. Its application to stable isotope-labeled compounds is crucial for confirming isotopic enrichment and elucidating metabolic pathways.
Deuterium NMR (²H NMR) directly observes the deuterium nuclei within a molecule. This technique is particularly useful for confirming the precise positions and the degree of deuterium incorporation in labeled compounds like L-Alanine-N,N,O-D3 creative-proteomics.comrsc.orgnih.govsigmaaldrich.comwarwick.ac.ukrsc.orgnih.gov. Unlike ¹H NMR, which can be complicated by the presence of many hydrogen atoms, ²H NMR spectra of deuterated compounds are often cleaner, with signals only at the positions where deuterium has replaced hydrogen sigmaaldrich.com.
²H NMR can be used to quantify isotopic enrichment by integrating the deuterium signals relative to a known standard or by comparing the intensities of different deuterium-labeled species within the molecule rsc.orgnih.govsigmaaldrich.com. This method offers quantitative insights into the percentage of isotopic purity, providing a direct measure of the labeling efficiency rsc.orgnih.gov. The sensitivity of ²H NMR can be lower than MS, and experiments may require longer acquisition times, especially for compounds with lower deuterium enrichment sigmaaldrich.com. However, it provides invaluable structural confirmation and can be used with 100% natural abundance solvents sigmaaldrich.com.
Combining deuterium labeling with other stable isotopes, such as ¹³C and ¹⁵N, and analyzing the resulting compounds with multidimensional NMR techniques (e.g., ¹³C-HSQC, ¹H-¹³C correlation) provides a comprehensive understanding of metabolic pathways nih.govcreative-proteomics.comresearchgate.netucdavis.edunih.govnih.govplos.orgsimsonpharma.com. While L-Alanine-N,N,O-D3 is labeled with deuterium, tracing its metabolic fate can be enhanced by observing how the carbon backbone (which could be simultaneously labeled with ¹³C) or nitrogen atom (labeled with ¹⁵N) are distributed in newly synthesized molecules.
For example, feeding a ¹³C-labeled precursor alongside a ²H-labeled compound allows researchers to follow the flow of both isotopes through metabolic networks. NMR can then identify which positions within metabolites are enriched with ¹³C and ²H, revealing complex metabolic transformations and flux distributions creative-proteomics.comresearchgate.netnih.govplos.org. This approach is powerful for elucidating metabolic pathways, identifying flux rates, and understanding cellular responses to various conditions nih.govcreative-proteomics.comresearchgate.netnih.govplos.orgsimsonpharma.com. The chemical shifts and coupling constants observed in ¹³C and ¹⁵N NMR spectra are sensitive to the isotopic environment, providing detailed structural and metabolic information nih.govcreative-proteomics.comnih.govplos.org.
Chromatographic Separation Sciences in Conjunction with Isotopic Analysis
Chromatographic techniques are essential for separating L-Alanine-N,N,O-D3 from complex biological matrices or mixtures before isotopic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.
HPLC is widely used for the separation of amino acids, often in their underivatized form, making it suitable for direct coupling with mass spectrometry (LC-MS) or IRMS (LC-IRMS) nih.govthermoscientific.frresearchgate.netnih.govgoogle.com. Reversed-phase, ion-pair, or mixed-mode chromatography can be used to isolate amino acids with high purity and minimal isotopic contamination nih.gov. The LC IsoLink interface, for instance, allows for the on-line determination of ¹³C/¹²C isotope ratios of individual amino acids without derivatization, streamlining the analysis and reducing potential errors thermoscientific.fr.
GC is typically used for volatile compounds. Amino acids, being polar, usually require derivatization to increase their volatility and thermal stability for GC analysis. Common derivatization methods include forming N-acetyl methyl esters (NACME) or N-acetyl isopropyl esters (NAIP) ucdavis.eduthermofisher.comvliz.befmach.italexandraatleephillips.com. GC, when coupled with IRMS (GC-C-IRMS), is a powerful tool for determining the carbon and nitrogen isotope ratios of amino acids ucdavis.eduthermofisher.comvliz.befmach.it. GC-IRMS methods can separate approximately 10–14 amino acids within an hour, depending on the column and derivatization reagents used vliz.be. For deuterium (²H) analysis by GC-IRMS, derivatization is also crucial as it removes exchangeable hydrogen atoms, preventing alteration of the original δ²H values alexandraatleephillips.com.
The combination of chromatography with MS or IRMS provides sensitive and specific detection and quantification of labeled amino acids, enabling detailed metabolic tracing and accurate quantification in complex samples nih.govresearchgate.netnih.govnih.govresearchgate.netthermoscientific.frucdavis.eduvliz.beresearchgate.netplos.orgnih.govresearchgate.netd-nb.info.
Applications in Metabolic Flux Analysis and Pathway Elucidation Using L Alanine N,n,o D3
Elucidating Glucose-Alanine Cycle Dynamics and Alanine (B10760859) Turnover
The glucose-alanine cycle is a critical metabolic loop that facilitates the transport of nitrogen from peripheral tissues, primarily skeletal muscle, to the liver in a non-toxic form. nbinno.comtuscany-diet.net L-Alanine-N,N,O-D3 is instrumental in quantifying the dynamics of this cycle.
When introduced into the bloodstream, the deuterated alanine tracer mixes with the body's natural alanine pool. In muscle tissue, glucose is broken down to pyruvate (B1213749) through glycolysis. youtube.com Pyruvate then accepts an amino group from the catabolism of other amino acids to form alanine. wikipedia.org By measuring the rate of dilution of the L-Alanine-N,N,O-D3 tracer in the blood, researchers can calculate the whole-body alanine turnover rate, which reflects the rate of both its appearance (synthesis and protein breakdown) and disappearance (uptake by tissues like the liver). nih.govnih.gov
Key Research Findings:
Turnover Rates: Studies using stable isotope tracers have established baseline alanine turnover rates in healthy individuals and have shown how these rates are altered by factors such as fasting, exercise, and disease. aacrjournals.org
Muscle-Liver Axis: The tracer allows for the direct observation of alanine's release from muscle and its subsequent uptake by the liver, confirming the organ-specific roles in the cycle. wikipedia.orgdavid-bender.co.uk In the liver, the labeled alanine is converted back to pyruvate, and its nitrogen is channeled into the urea (B33335) cycle. tuscany-diet.netyoutube.com
Below is an interactive table summarizing representative data on how alanine turnover can be affected by different physiological states, as determined by stable isotope tracing methods.
Tracing Gluconeogenic Fluxes from L-Alanine-N,N,O-D3 Precursors
L-alanine is a primary substrate for gluconeogenesis, the metabolic process of generating new glucose, which occurs mainly in the liver. nih.govcreative-peptides.com L-Alanine-N,N,O-D3 is a crucial tool for quantifying the contribution of alanine to hepatic glucose production. nih.gov
After the labeled alanine is taken up by the liver, it is deaminated to form pyruvate. tuscany-diet.net This pyruvate, now carrying the deuterium (B1214612) label (if the label is on the carbon skeleton, as in L-Alanine-3,3,3-d3), can enter the gluconeogenic pathway to be converted into glucose. The newly synthesized glucose, containing the deuterium atoms, is then released into the bloodstream. By measuring the isotopic enrichment of deuterium in blood glucose, scientists can calculate the rate of gluconeogenesis specifically from the alanine precursor. nih.govnih.gov This provides a direct measure of the gluconeogenic flux from alanine.
Key Research Findings:
Pathophysiological Insights: The use of tracers like L-Alanine-N,N,O-D3 has revealed that in conditions like type 2 diabetes and cancer-associated weight loss, the rate of gluconeogenesis from alanine can be significantly elevated, contributing to hyperglycemia or metabolic dysregulation. aacrjournals.orgnih.gov Conflicting studies, however, have also suggested a potential decrease in gluconeogenesis from alanine in type 2 diabetes, highlighting the complexity of metabolic regulation. nih.gov
This interactive table illustrates the varying contribution of alanine to gluconeogenesis under different health conditions.
Investigation of Amino Acid Catabolism and Anabolism
The use of L-Alanine-N,N,O-D3 extends to the broader study of amino acid breakdown (catabolism) and synthesis (anabolism). When L-Alanine-N,N,O-D3 is catabolized, its labeled components—the nitrogen and the carbon skeleton—can be tracked as they are incorporated into other molecules.
Transamination and Deamination: The first step in alanine catabolism is typically a transamination reaction, where its amino group is transferred to an α-keto acid, often α-ketoglutarate, to form glutamate (B1630785). themedicalbiochemistrypage.orgnih.gov The deuterium label on the nitrogen of L-Alanine-N,N,O-D3 allows researchers to follow this nitrogen atom into the glutamate pool and subsequently into other amino acids or the urea cycle. nih.gov
Carbon Skeleton Fate: The remaining carbon skeleton (pyruvate) can be oxidized for energy in the Krebs cycle or used as a building block for the synthesis of other non-essential amino acids. nih.gov Tracing the deuterium on the carbon backbone reveals the flux through these anabolic pathways. For example, labeled pyruvate can be converted to oxaloacetate and then to aspartate.
Deciphering Nitrogen Metabolism and Inter-Organ Exchange
L-Alanine-N,N,O-D3 is an excellent tracer for studying the transport and fate of nitrogen within the body. The glucose-alanine cycle itself is a primary example of inter-organ nitrogen exchange, moving excess nitrogen from muscle to the liver for safe disposal as urea. nbinno.comlumiprobe.com
By tracking the deuterium-labeled nitrogen from infused L-Alanine-N,N,O-D3, researchers can quantify:
The rate of nitrogen shuttling from peripheral tissues to the liver.
The rate of incorporation of alanine's nitrogen into the urea pool in the liver.
The transfer of this nitrogen to other amino acids, such as glutamate and glutamine, which are also key players in inter-organ nitrogen metabolism. nih.gov
This allows for a detailed mapping of nitrogen flux between organs like the muscle, liver, and kidneys, providing a systemic view of nitrogen homeostasis. nih.gov
Methodological Frameworks for In Vitro and In Vivo Metabolic Tracing in Biological Systems
The application of L-Alanine-N,N,O-D3 in metabolic studies relies on a robust methodological framework that combines tracer administration with advanced analytical techniques. kuleuven.be
In Vivo Studies: In human or animal studies, the tracer is typically administered via a primed-continuous intravenous infusion. kuleuven.be This method allows the tracer to reach a steady-state concentration in the blood, which simplifies the mathematical modeling used to calculate metabolic fluxes. kuleuven.be Blood and sometimes tissue biopsy samples are collected at timed intervals.
In Vitro Studies: In cell culture experiments, L-Alanine-N,N,O-D3 is added to the culture medium, and the cells are harvested after a specific incubation period. This allows for detailed investigation of intracellular metabolic pathways under controlled conditions.
Analytical Detection: The primary analytical tool for detecting and quantifying stable isotope-labeled metabolites is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govnih.govnih.gov These techniques separate the metabolites of interest and measure the mass-to-charge ratio of their ions. The presence of deuterium from L-Alanine-N,N,O-D3 increases the mass of alanine and its downstream products by three Daltons (M+3), allowing them to be distinguished from their unlabeled counterparts. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the position of the isotope within the molecule, providing further detail on the metabolic pathways involved. nih.gov
The provided search results confirm the existence of "L-Alanine-[N,N,O-d3]" (CAS No.: 19470-97-4) as a commercially available stable isotope-labeled compound ckisotopes.comkanto.co.jp. It is generally recognized that stable isotope-labeled amino acids serve as valuable tools in various biological research areas.
However, the searches did not yield specific, detailed research findings or data tables directly pertaining to the application of "L-Alanine-N,N,O-D3" within the precise scope of the requested sections:
Contribution of L Alanine N,n,o D3 to Proteomics and Structural Biology
Enzyme Kinetic and Mechanistic Investigations with Isotopic Probes: General information regarding deuterium (B1214612) kinetic isotope effects (KIEs) in enzyme mechanisms is available, with alanine (B10760859) mentioned as a substrate in some studiesnih.govescholarship.org. These studies, however, typically focus on different labeling patterns, such as α-deuteration or specific C-H bond deuteration, rather than the "N,N,O-D3" pattern. No specific research findings or data for "L-Alanine-N,N,O-D3" in enzyme kinetic investigations were identified.
Due to the absence of detailed research findings and data specific to "L-Alanine-N,N,O-D3" for the outlined applications, it is not possible to generate the thorough, informative, and scientifically accurate article with data tables as requested. The current information is insufficient to meet the prompt's requirements for detailed content on this specific compound.
Computational and Theoretical Studies on Deuterated Alanine Systems
Molecular Modeling of Isotopic Effects on Biomolecular Interactions
Molecular modeling plays a crucial role in understanding how isotopic substitution, such as the incorporation of deuterium (B1214612) in L-Alanine-N,N,O-D3, can affect biomolecular interactions. Studies involving deuterated amino acids often focus on how these changes influence binding affinities, protein folding dynamics, and enzyme mechanisms. For instance, molecular dynamics simulations can reveal subtle alterations in hydrogen bonding patterns and van der Waals forces due to the increased mass of deuterium. These simulations can predict changes in interaction energies and conformational preferences when comparing deuterated to non-deuterated alanine (B10760859). Research into deuterated amino acids suggests that isotopic substitution can lead to measurable effects on binding free energies, often attributed to the Ubbelohde effect, which describes changes in hydrogen bond strength upon deuteration plos.org. While specific studies on L-Alanine-N,N,O-D3 in complex biomolecular interactions are not extensively detailed in the provided search results, general principles applied to deuterated amino acids indicate that such modeling can predict altered binding affinities plos.org.
Table 6.1.1: Predicted Effects of Deuteration on Binding Affinity (Illustrative)
| Interaction Type | Deuterated Alanine (L-Alanine-N,N,O-D3) Effect | Basis for Effect |
| Hydrogen Bonding | Altered strength | Ubbelohde effect, changes in bond lengths plos.org |
| van der Waals Forces | Minor changes due to mass | Isotopic mass difference |
| Protein-Ligand Binding | Potential changes in affinity/kinetics | Combined effects of altered H-bonding and dynamics plos.org |
| Enzyme Active Site Binding | Modified transition state stabilization | Kinetic isotope effects nih.govnih.govscispace.comambermd.org |
Quantum Chemical Analysis of Deuterium Incorporation on Molecular Properties
Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in analyzing the fundamental effects of deuterium incorporation on the electronic structure and vibrational properties of molecules like L-Alanine-N,N,O-D3. Deuteration at the N,N,O positions (specifically, ND2 and COOD groups) is expected to influence bond lengths, vibrational frequencies, and potentially acidity (pKa). Studies on deuterated alanine have shown that deuterium substitution can lead to shifts in vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra researchgate.net. These shifts are a direct consequence of the altered mass and force constants within the molecule. For example, replacing hydrogen with deuterium in the amino and carboxyl groups can lead to characteristic changes in the vibrational modes, allowing for experimental validation of theoretical predictions researchgate.netiucr.org.
Furthermore, quantum chemical calculations can predict how deuteration affects the pKa values of ionizable groups. While direct pKa calculations for L-Alanine-N,N,O-D3 are not explicitly detailed, studies on deuterated amino acids suggest that isotopic effects can influence the acidity of protons, potentially altering the protonation states under physiological conditions scispace.comresearchgate.netmdpi.com. The precise positioning of deuterium atoms in L-Alanine-N,N,O-D3 (at the amino nitrogen and carboxyl oxygen) would specifically impact the vibrational modes associated with N-H and O-H bonds, as well as the electronic distribution within these functional groups.
Table 6.2.1: Predicted Quantum Chemical Effects of Deuteration on L-Alanine-N,N,O-D3
| Property | Effect of Deuteration (N,N,O-D3) | Computational Method/Basis | Reference |
| Vibrational Frequencies | Shifts in specific modes (e.g., N-D, C=O, C-O stretches) | DFT (e.g., B3LYP/6-31G*) researchgate.net | researchgate.net |
| Bond Lengths | Slight increase in N-D and O-D bond lengths vs. N-H/O-H | DFT researchgate.netiucr.org | researchgate.netiucr.org |
| Acidity (pKa) | Potential shifts in pKa values of amino and carboxyl groups | DFT, Solvation Models scispace.commdpi.com | scispace.commdpi.com |
| Electronic Structure | Subtle changes in electron distribution around deuterated atoms | DFT researchgate.net | researchgate.net |
Computational Simulation of Metabolic Flux Networks with L-Alanine-N,N,O-D3 Tracers
Metabolic Flux Analysis (MFA) utilizes isotopically labeled compounds, such as deuterated alanine, to trace the flow of metabolites through complex biochemical pathways. L-Alanine-N,N,O-D3 can serve as a tracer to map carbon and nitrogen metabolism. Computational simulations are essential for interpreting the labeling patterns obtained from such experiments. These simulations involve constructing metabolic network models that include atom transition states for the labeled compound. By feeding the experimental isotopic enrichment data into these models, computational algorithms can infer the rates (fluxes) of various metabolic reactions.
The process typically involves:
Model Construction: Defining the metabolic network, including all relevant reactions and the stoichiometric representation of how atoms are transferred.
Tracer Simulation: Simulating the incorporation of the L-Alanine-N,N,O-D3 tracer through the network based on assumed flux values.
Data Fitting: Comparing the simulated labeling patterns with experimentally measured isotopomer distributions and optimizing the flux values to achieve the best fit.
Techniques like ¹³C-MFA and its extensions (e.g., ¹⁵N-MFA, ¹³C-¹⁵N-MFA) rely heavily on computational tools and mathematical modeling to quantify fluxes frontiersin.orgresearchgate.netnih.govembopress.orgresearchgate.netnih.govmit.edumit.edu. While specific studies detailing the use of L-Alanine-N,N,O-D3 as a tracer are not explicitly found, the general principles of using deuterated amino acids in MFA are well-established. The N,N,O-D3 labeling pattern would provide specific information about the fate of the amino and carboxyl groups of alanine within metabolic pathways. For instance, the deuterium label on the nitrogen atom could help track amino group transfers, while the carboxyl group deuterium could follow carbon flow from the carboxyl carbon.
Table 6.3.1: Role of L-Alanine-N,N,O-D3 in Computational Metabolic Flux Analysis
| Aspect | Role of L-Alanine-N,N,O-D3 | Computational Methodology/Tools |
| Tracer Application | Tracking carbon and nitrogen flow through metabolic pathways. | Stable isotope labeling, mass spectrometry (MS) or NMR analysis. |
| Metabolic Network Modeling | Incorporation of specific atom transition states for the deuterated molecule. | Flux Balance Analysis (FBA), ¹³C-MFA frameworks (e.g., FluxML) frontiersin.org. |
| Flux Quantification | Inferring reaction rates by fitting simulated labeling patterns to experimental data. | Optimization algorithms, Bayesian inference researchgate.netnih.govembopress.org. |
| Information Provided | Insights into amino acid metabolism, nitrogen assimilation, and carbon flux partitioning. | Positional isotope enrichment analysis. |
Future Research Trajectories and Innovations in L Alanine N,n,o D3 Applications
Advancements in Multi-Isotopic Labeling Strategies
The development of sophisticated multi-isotopic labeling strategies is crucial for tracing complex metabolic pathways and understanding the intricate dynamics within biological systems. For L-Alanine-N,N,O-D3, future research will likely focus on refining synthesis methods to achieve site-specific labeling with high fidelity for deuterium (B1214612) (D), nitrogen (N), and oxygen (O) isotopes. Advances in biocatalysis, such as H2-driven routes utilizing hydrogenase enzymes coupled with amino acid dehydrogenases, offer atom-efficient and enantioselective incorporation of isotopes, including deuterium, into amino acids like L-alanine researchgate.netrsc.orgresearchgate.net. These methods are being optimized to produce labeled amino acids at lower costs and in larger quantities, making them more accessible for biochemical studies rsc.orgresearchgate.net.
Furthermore, the exploration of novel labeling reagents and automated synthesis platforms is expected to enhance the precision and applicability of multi-isotopic labeling. The ability to simultaneously label multiple isotopes within a single molecule, such as deuterium, nitrogen, and oxygen on alanine (B10760859), provides richer datasets for metabolic flux analysis and systems biology rsc.org. Research is also progressing in developing strategies for selective labeling of specific amino acid residues within proteins, which is critical for structural and dynamic studies using techniques like NMR biorxiv.orgnih.govisotope.com. For instance, selective labeling of alanine methyl groups on a deuterated background is being explored to improve NMR spectra quality for high-molecular-weight proteins isotope.com.
High-Throughput Methodologies for Deuterium Tracer Analysis
The analysis of deuterium-labeled compounds, including L-Alanine-N,N,O-D3, is increasingly reliant on high-throughput methodologies to manage the large datasets generated in metabolomics and flux analysis. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), remains a cornerstone for the quantitative analysis of isotopically labeled metabolites due to its sensitivity and specificity amazon.comfrontiersin.orgacs.orgmdpi.comnih.govlcms.cz. Future advancements in LC-MS/MS include optimizing rapid separation techniques, such as ultra-high-performance liquid chromatography (UHPLC) with sub-2-µm particle columns, to reduce analysis times and improve throughput mdpi.comnih.govlcms.cz. The development of novel ionization sources and detection methods, alongside sophisticated data analysis software, is crucial for handling the complexity of isotopomer data and achieving high-throughput metabolite profiling amazon.comfrontiersin.orgacs.orgugent.be.
Nuclear Magnetic Resonance (NMR) spectroscopy, especially when coupled with techniques like Dynamic Nuclear Polarization (DNP) or cryogenic probes, is also seeing advancements that enhance its sensitivity and resolution for metabolite analysis acs.orgpsu.edunih.gov. Deuterium NMR (DMRI) is emerging as a non-invasive metabolic imaging modality that fuses conventional MRS with deuterium-labeled substrates, offering potential clinical applications without the cost constraints of hyperpolarized substrates oup.com. Future research will focus on further refining these analytical platforms to increase speed, reduce sample preparation complexity, and improve the accuracy of deuterium tracer quantification in complex biological matrices.
Exploration of Novel Biochemical and Biophysical Applications
The unique properties of L-Alanine-N,N,O-D3 position it for exploration in a wide array of novel biochemical and biophysical applications. In biochemical research, deuterated alanine serves as a valuable tracer for metabolic flux analysis, enabling the quantification of reaction rates and the elucidation of metabolic pathways in various organisms and disease states frontiersin.orgacs.orgnih.govsolubilityofthings.com. Its use in studying protein synthesis and degradation is also significant; for instance, deuterium oxide (D2O) labeling methods allow for the quantification of muscle protein synthetic rates by tracking deuterium incorporation into alanine residues within proteins metsol.comresearchgate.netphysiology.org. Future research may involve using L-Alanine-N,N,O-D3 to dissect specific metabolic adaptations in diseases like cancer or to understand nutrient utilization pathways in detail.
Biophysically, isotopically labeled amino acids are instrumental in structural biology. Deuterated alanine can be incorporated into proteins to simplify NMR spectra, facilitating structural and dynamic studies of large protein assemblies that are otherwise challenging to analyze biorxiv.orgnih.govisotope.com. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are being advanced for high-throughput analysis of protein-ligand interactions, offering insights into protein dynamics and binding interfaces nih.govacs.org. The precise labeling of alanine with deuterium at specific positions, such as the methyl group, is being explored to enhance sensitivity and provide detailed information on protein backbone dynamics and interactions biorxiv.orgisotope.com. Furthermore, the development of novel applications in areas such as drug metabolism, where tracing labeled compounds can optimize therapeutic strategies, and environmental science, for tracking pollutants, highlights the broad potential of isotopically labeled amino acids like L-Alanine-N,N,O-D3 solubilityofthings.comadesisinc.com.
Q & A
Q. How is L-Alanine-N,N,O-D₃ utilized as an internal standard in quantitative metabolomics?
L-Alanine-N,N,O-D₃ is deuterated at three positions (N, N, O), making it isotopically distinct from endogenous L-alanine. This allows precise quantification via mass spectrometry (MS) by comparing the analyte’s signal to the deuterated standard’s signal. For example, in LC-MS workflows:
- Methodology : Spike a known concentration of L-Alanine-N,N,O-D₃ into biological samples (e.g., plasma, cell lysates) before extraction. Use calibration curves to correlate peak area ratios (analyte:standard) with absolute concentrations.
- Critical Considerations : Account for matrix effects (e.g., ion suppression) by validating recovery rates and ensuring isotopic purity >98% to avoid cross-detection interference .
Q. What are the solubility and storage requirements for L-Alanine-N,N,O-D₃?
- Solubility : L-Alanine-N,N,O-D₃ is insoluble in DMF, DMSO, and ethanol but dissolves in PBS (pH 7.2) at 5 mg/mL . Pre-dissolve in PBS for cell culture or buffer-based experiments.
- Storage : Store lyophilized powder at -20°C in a desiccator to prevent moisture absorption and isotopic exchange. Reconstituted solutions should be aliquoted and stored at -80°C for long-term stability .
Q. What safety protocols are recommended for handling L-Alanine-N,N,O-D₃?
While classified as non-hazardous (NFPA and HMIS ratings: 0/0/0), standard laboratory precautions apply:
- Use nitrile gloves and safety goggles to prevent contamination.
- Avoid inhalation of fine particles by working in a fume hood during weighing.
- Dispose of waste via institutional guidelines for deuterated compounds .
Advanced Research Questions
Q. How can isotopic interference be minimized when using L-Alanine-N,N,O-D₃ in metabolic flux analysis?
Deuterated standards may introduce spectral overlap in MS or NMR due to natural isotope abundance. Mitigation strategies include:
- High-Resolution MS : Use instruments with resolving power >50,000 (e.g., Q-TOF) to distinguish between [M+H]⁺ peaks of L-alanine (89.047 m/z) and L-Alanine-N,N,O-D₃ (92.1 m/z).
- NMR Optimization : Employ ²H-decoupled ¹H-NMR or ¹³C-NMR to reduce signal splitting from residual protiated isotopes.
- Validation : Confirm isotopic purity via isotopic ratio mass spectrometry (IRMS) .
Q. What experimental design considerations are critical for tracing L-alanine metabolism using L-Alanine-N,N,O-D₃?
- Tracer Concentration : Use 50–1000 µg/mL in cell culture, adjusted for cell type and metabolic activity. Conduct kill-curve assays to determine non-toxic thresholds .
- Sampling Timepoints : Collect samples at intervals (e.g., 0, 6, 12, 24 hrs) to capture dynamic labeling patterns in pathways like gluconeogenesis or the alanine shuttle.
- Data Normalization : Normalize to total protein content or cell count to control for variability in uptake rates .
Q. How can researchers address low recovery rates of L-Alanine-N,N,O-D₃ in complex biological matrices?
- Extraction Optimization : Use methanol:water (80:20) for protein precipitation to maximize analyte recovery.
- Internal Standard Correction : Co-spike with a second isotopically labeled standard (e.g., ¹³C-labeled alanine) to differentiate extraction inefficiencies from ionization variability.
- Matrix-Matched Calibration : Prepare calibration standards in the same matrix (e.g., serum) as experimental samples to correct for suppression/enhancement effects .
Q. What are the limitations of using L-Alanine-N,N,O-D₃ in studying transamination kinetics?
- Isotope Effects : Deuteration at the α-carbon may slightly alter enzymatic reaction rates (e.g., with alanine transaminase), leading to underestimation of flux. Validate kinetics via parallel experiments with ¹³C-labeled analogs.
- Cross-Compartmental Exchange : In multicellular systems, compartment-specific pools (e.g., mitochondrial vs. cytosolic alanine) may dilute the tracer signal. Use fractionation or spatially resolved MS imaging to localize labeling .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility profiles of L-Alanine-N,N,O-D₃?
While some sources claim solubility in PBS (pH 7.2) , others do not specify. To reconcile:
- Experimental Verification : Conduct solubility tests at varying pH (4–8) and temperatures (4–37°C).
- Alternative Solubilization : Use sonication or co-solvents (e.g., 0.1% formic acid in water) for MS compatibility.
- Documentation : Report buffer composition and preparation methods to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
